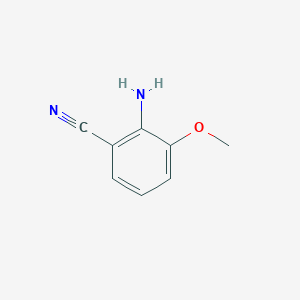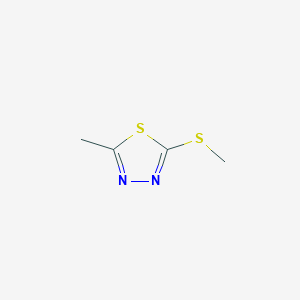
2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds are of significant interest due to their diverse biological activities and potential applications in various fields, including pharmacology and agriculture.
Synthesis Analysis
The synthesis of 5-methyl-1,3,4-thiadiazoles can be achieved through a one-step synthetic procedure using the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex structures from simple starting materials . This method is advantageous due to its simplicity and convenience, enabling the development of a variety of substituted thiadiazoles with potential biological activities.
Molecular Structure Analysis
The molecular structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been elucidated using X-ray crystallography . The study revealed the presence of molecular forces such as S⋯O close contact and NH⋯N hydrogen bonds, which contribute to the stability of the crystal structure. These interactions are indicative of the potential for strong intermolecular forces in thiadiazole derivatives, which can influence their physical properties and reactivity.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including heterocyclization and S-alkylation, to produce a range of derivatives with different substituents . The reactivity of these compounds is influenced by the presence of functional groups, such as amino and sulfanyl groups, which can participate in further chemical transformations. These reactions are crucial for the design of thiadiazole-based compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. For instance, the presence of a sulfonamide group in 5-amino-1,3,4-thiadiazole-2-sulfonamide allows it to act as an inhibitor of carbonic anhydrase by binding to the zinc ion in the enzyme's active site . The binding interactions and the positioning of substituents within the enzyme's binding pocket are essential for the inhibitory activity and specificity of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Synthesis Techniques and Applications : The synthesis of 2-aminoaryl-1,3,4-thiadiazoles substituted with methylsulfanyl and other groups has been described, utilizing N-hydroxyimidoyl chlorides and methyl dithiocarbazinate in a thermal 1,3-dipolar cycloaddition reaction. These compounds exhibited activity against Mycobacterium tuberculosis (Gobis et al., 2005).
Antimicrobial and Antifungal Properties : Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been synthesized and evaluated for their antimicrobial and antifungal activity. These compounds showed sensitivity to various bacteria and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Chemical Properties and Reactivity
Electrochemical Properties : The electrochemical oxidation and reduction processes of derivatives like 2,5-dimercapto-1,3,4-thiadiazole have been examined. These studies highlighted the significant role of proton in the oxidation and reduction processes of mercapto thiadiazoles (Shouji et al., 1996).
Crystal Structure Analysis : The crystal structure of mercapto functionalised 1,3,4-thiadiazoles, including 2-mercapto-5-methyl-1,3,4-thiadiazole, has been studied, revealing important details about their solid-state structure and hydrogen bonding interactions (Hipler et al., 2003).
Biological Activity
- Cytotoxicity Against Cancer Cells : Some derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. One compound, in particular, showed significant activity, blocking DNA replication in specific cancer cells (Shi et al., 2013).
Organometallic Chemistry
- Copper(I) π-Complexes : The coordination behavior of allyl derivatives of 1,3,4-thiadiazoles with respect to transition metal ions has been explored, resulting in the formation of new crystalline copper(I) π-complexes. This study is significant for understanding the organometallic chemistry of thiadiazoles (Ardan et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole. However, it’s always important to handle chemical compounds with care and use appropriate safety measures.
Zukünftige Richtungen
There is no specific information available on the future directions of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole. However, further research and studies could provide more insights into its properties and potential applications.
Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
Eigenschaften
IUPAC Name |
2-methyl-5-methylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-3-5-6-4(7-2)8-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKCOKJRDOPRSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole | |
CAS RN |
1925-78-6 |
Source


|
| Record name | 2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

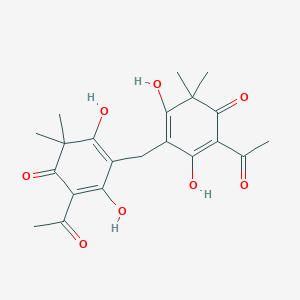
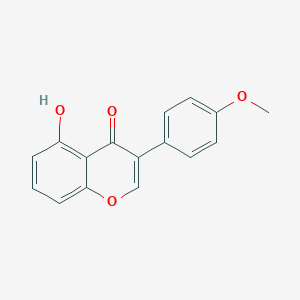
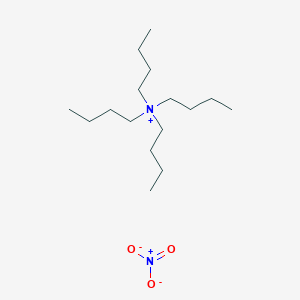
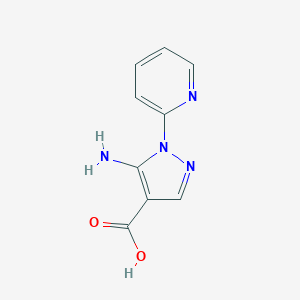
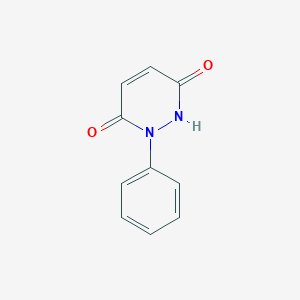
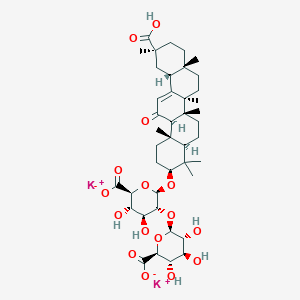
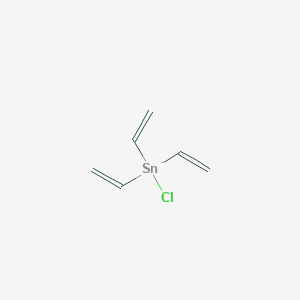
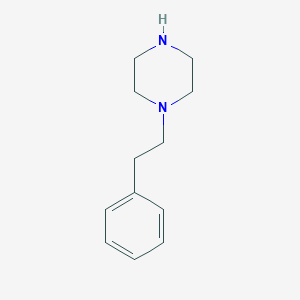

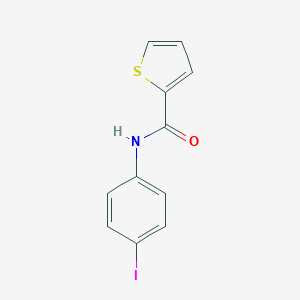

![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
